molecular formula C13H26N2O3 B13553712 Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13553712
M. Wt: 258.36 g/mol
InChI Key: DRAOFUMBALYXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate is a valuable piperidine-based building block in medicinal chemistry and drug discovery research. This bifunctional compound features both a reactive N-Boc protecting group, which can be readily deprotected to reveal a secondary amine for further functionalization, and a hydroxymethylamino side chain that serves as a key pharmacophore. Its primary research value lies in its role as a critical synthetic intermediate for the construction of more complex bioactive molecules. Suppliers list this compound as a chemical intermediate , and its structural features are characteristic of scaffolds used in the development of kinase inhibitors and other targeted therapeutics. For instance, the core piperidine structure is found in developed compounds like QL-X-138 , which is a potent, brain-penetrant inhibitor of Bcr-Abl tyrosine kinase, highlighting the utility of such intermediates in oncology research. The dimethylaminomethyl and hydroxyl substituents on the piperidine ring provide vectors for modulating the physicochemical properties, such as solubility and lipophilicity, of the final target compounds, making this building block particularly versatile for structure-activity relationship (SAR) studies. Researchers utilize this chemical to efficiently synthesize and explore novel chemical entities, particularly in programs aimed at protein kinases and other pharmaceutical targets.

Properties

IUPAC Name

tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-6-13(17,7-9-15)10-14(4)5/h17H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAOFUMBALYXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via N-Boc Protection and Alkylation of Piperidine Derivatives

Method Overview:
This approach involves the initial protection of the piperidine nitrogen with a Boc group, followed by nucleophilic substitution to introduce the dimethylamino methyl group. The key steps include:

  • Protection of piperidine nitrogen with tert-butyl carbamate (Boc) to prevent undesired side reactions.
  • Alkylation of the protected piperidine with suitable electrophiles, such as chloromethyl or tosylate derivatives, bearing the dimethylamino group.

Representative Procedure:

  • Starting from 4-hydroxypiperidine-1-carboxylic acid derivatives , the nitrogen is protected with Boc anhydride in the presence of a base such as triethylamine or sodium bicarbonate.
  • The protected intermediate undergoes nucleophilic substitution with dimethylaminomethyl halides or tosylates under basic conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions & Data:

Step Reagents & Conditions Yield References
Boc protection Boc anhydride, base, DCM or THF 85-95% ,
Alkylation Dimethylaminomethyl chloride or tosylate, base (e.g., potassium carbonate), DMF or DMSO, 20-85°C 58-60% ,

Notes:

  • The use of tosyloxy derivatives as electrophiles enhances the efficiency of the alkylation.
  • Alkylation is often performed at elevated temperatures (~85°C) to facilitate nucleophilic substitution, with reaction times varying from 12 to 24 hours.

Preparation of the Dimethylaminomethyl Intermediate via Reductive Amination

Method Overview:
An alternative route involves reductive amination of the hydroxypiperidine with formaldehyde or paraformaldehyde in the presence of dimethylamine, followed by Boc protection.

Procedure Highlights:

  • The hydroxypiperidine is reacted with formaldehyde and dimethylamine in a suitable solvent (e.g., ethanol or acetic acid).
  • The resulting N-methylated amine is then protected with Boc to afford the target compound.

Reaction Data:

Step Reagents & Conditions Yield References
Reductive amination Formaldehyde, dimethylamine, catalytic acid, reflux 60-70%
Boc protection Boc anhydride, base, DCM 85-95%

Advantages:

  • This method offers a straightforward route to incorporate the dimethylamino group.
  • It allows for better control over regioselectivity and purity.

Functionalization of the Hydroxypiperidine Core with Tosyloxy or Sulfonyloxy Derivatives

Method Overview:
The hydroxyl group at the 4-position can be converted into a good leaving group (tosyloxy or methanesulfonyloxy), which then undergoes nucleophilic substitution with dimethylamine derivatives.

Key Steps:

  • Conversion of the hydroxyl group to tert-butyl (4-methanesulfonyloxy)piperidine-1-carboxylate or tosyloxy derivatives .
  • Nucleophilic displacement with dimethylamine or related amines, often facilitated by cesium fluoride or potassium tert-butoxide as activators.

Representative Data:

Reaction Conditions Yield References
Tosylation TsCl, pyridine, 0°C to room temp 76-80% ,
Nucleophilic substitution CsF or K2CO3, DMSO or DMA, 85°C 58-60% ,

Notes:

  • The use of cesium fluoride in DMSO at elevated temperatures (around 85°C) has been shown to effectively substitute the leaving group with the dimethylamino methyl fragment.
  • These methods are well-documented in recent medicinal chemistry syntheses for similar piperidine derivatives.

Summary of Key Data and Discoveries

Method Starting Material Key Reagents Reaction Conditions Typical Yield References
Alkylation of Boc-protected piperidine 4-hydroxypiperidine derivatives Dimethylaminomethyl chloride/tosylate, K2CO3 DMF, 20-85°C, 12-24h 58-60% ,
Reductive amination Hydroxypiperidine + formaldehyde Dimethylamine, catalyst Reflux, ethanol or acetic acid 60-70%
Tosylation + nucleophilic substitution 4-hydroxypiperidine TsCl, CsF 0°C to 85°C 58-76% ,

Recent Advances and Research Discoveries

Recent research has focused on optimizing the nucleophilic substitution step to improve yields and selectivity. Novel electrophiles such as chloromethyl methyl ether and bromomethyl derivatives have been explored to enhance reactivity. Additionally, microwave-assisted synthesis has been investigated to reduce reaction times and improve yields.

Furthermore, enantioselective synthesis strategies are under development to produce optically active derivatives, which are crucial in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties Applications References
Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate 4-hydroxy, 4-(dimethylamino)methyl, tert-butyl carbamate ~286.3 (estimated) High polarity due to dimethylamino group; potential for hydrogen bonding Pharmaceutical intermediate for bioactive molecules
tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate 4-hydroxy, 3,4-difluorophenyl 313.34 Enhanced lipophilicity from fluorinated aryl group; reduced basicity API intermediate for fluorine-containing drugs
tert-Butyl 4-(4-cyanophenyl)-4-hydroxypiperidine-1-carboxylate 4-hydroxy, 4-cyanophenyl 302.35 Electron-withdrawing cyano group; impacts metabolic stability Precursor for PET tracer synthesis
tert-Butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate 4-hydroxy, pyrazolopyrimidinyl-fluorophenyl 443.47 Rigid, planar heteroaromatic system; high bioactivity Potential kinase inhibitor scaffold
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride 4-hydroxy, 1-aminoethyl (HCl salt) 280.8 Primary amine enhances reactivity; hydrochloride improves solubility Versatile building block for peptidomimetics
tert-Butyl 4-hydroxypiperidine-1-carboxylate 4-hydroxy 201.25 Simplest analogue; minimal steric hindrance General intermediate for further derivatization

Biological Activity

Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate, also known as M4, has garnered attention in recent research for its potential biological activities, particularly in the context of neuroprotection and Alzheimer's disease (AD) treatment. This article synthesizes current findings on the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Profile

  • Chemical Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 109384-19-2
  • Structural Characteristics : The compound features a piperidine core with a tert-butyl ester and a dimethylamino group, contributing to its pharmacological properties.

M4 exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of β-secretase : M4 has been shown to inhibit β-secretase (IC₅₀ = 15.4 nM), an enzyme involved in the cleavage of amyloid precursor protein, leading to reduced amyloid-beta (Aβ) peptide aggregation, a hallmark of Alzheimer's disease .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor (Kᵢ = 0.17 μM), which may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
  • Reduction of Oxidative Stress : M4 demonstrated a reduction in oxidative stress markers in vitro, including decreased levels of malondialdehyde (MDA) and increased glutathione (GSH) levels when tested against scopolamine-induced oxidative stress models .

In Vitro Studies

In vitro experiments have shown that M4 can protect astrocytes from Aβ-induced toxicity:

  • Cell Viability : At a concentration of 100 μM, M4 maintained 100% cell viability in astrocytes exposed to Aβ₁₄₂, compared to a significant decrease in viability when treated with Aβ alone (43.78 ± 7.17%) .
  • Cytokine Modulation : M4 reduced tumor necrosis factor-alpha (TNF-α) production, which is typically elevated in response to Aβ exposure, suggesting an anti-inflammatory effect .

In Vivo Studies

In vivo studies using scopolamine-induced models of Alzheimer's disease indicated that while M4 showed some protective effects, it was less effective than galantamine, another acetylcholinesterase inhibitor:

  • Oxidative Stress Markers : Treatment with M4 led to a significant reduction in MDA levels compared to controls but was not statistically different from galantamine-treated groups .

Case Studies and Research Findings

Several studies have assessed the biological activity of M4:

  • Astrocyte Protection Against Aβ :
    • Study found that M4 improved cell viability against Aβ toxicity but noted that the protective effect was moderate and not statistically significant compared to controls .
  • Impact on Inflammatory Cytokines :
    • Research indicated that while M4 reduced TNF-α levels, it did not significantly alter IL-6 levels in astrocytes treated with Aβ .
  • Comparative Efficacy :
    • In comparative studies against established treatments like galantamine, M4's efficacy was noted but highlighted the need for further exploration into its bioavailability and mechanism of action within the brain .

Summary Table of Biological Activities

ActivityMeasurement/EffectReference
β-secretase InhibitionIC₅₀ = 15.4 nM
Acetylcholinesterase InhibitionKᵢ = 0.17 μM
Cell Viability at 100 μM100% viability vs. Aβ alone
TNF-α ReductionSignificant decrease observed
MDA Levels ReductionStatistically significant decrease

Q & A

Q. Why do biological activity assays show variability across different batches?

  • Methodological Answer : Batch-to-batch variability often stems from residual solvents (e.g., THF) affecting cell viability. Solutions include:
  • Strict QC protocols (GC-MS for solvent quantification).
  • Normalizing activity data to internal controls (e.g., reference inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.